molecular formula C15H23ClN2O2 B8189106 cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride

cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride

Cat. No.: B8189106
M. Wt: 298.81 g/mol
InChI Key: HTTLGHUDAQWNGG-BAGZVPGASA-N
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Description

cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride: . This compound is characterized by its molecular structure, which includes a benzyl group attached to a piperidine ring, an amino group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of a corresponding nitro compound: The nitro group on the benzyl ring can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).

  • Amination of a piperidine derivative: The piperidine ring can be functionalized with an amino group through reductive amination using ammonia and a reducing agent like sodium cyanoborohydride (NaBH3CN).

  • Esterification: The carboxylic acid group can be converted to an ethyl ester using ethanol and an acid catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid (Fe/HCl).

  • Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O, heat.

  • Reduction: Fe/HCl, H2, Pd/C.

  • Substitution: AlCl3, R-Cl (where R is an electrophile).

Major Products Formed:

  • Oxidation: Nitrobenzene.

  • Reduction: Aniline.

  • Substitution: Benzyl halides.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Biology: It can serve as a ligand for various receptors and enzymes, aiding in the study of biological processes. Medicine: Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism of action depends on the biological context and the molecular targets involved. For example, it may inhibit or activate certain enzymes, leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

  • Ethyl isonipecotate: Similar structure but lacks the benzyl group.

  • Piperidine-4-carboxylic acid ethyl ester: Similar core structure but without the amino and benzyl groups.

Uniqueness: The presence of the benzyl group and the amino group in cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride makes it distinct from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

ethyl (3S)-3-amino-1-benzylpiperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H/t13?,14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTLGHUDAQWNGG-BAGZVPGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(C[C@H]1N)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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